2-(4-ethoxyphenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide
Description
This compound is a substituted acetamide featuring a 4-ethoxyphenyl group linked to an acetamide core, which is further connected to a pyridin-3-ylmethyl moiety substituted with a furan-2-yl group at the 2-position of the pyridine ring. Its structural complexity arises from the integration of aromatic (phenyl, pyridine, furan) and ether (ethoxy) functionalities, which influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-2-24-17-9-7-15(8-10-17)13-19(23)22-14-16-5-3-11-21-20(16)18-6-4-12-25-18/h3-12H,2,13-14H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRYLSGQMFTBBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2=C(N=CC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide typically involves a multi-step process:
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Formation of the Ethoxyphenyl Intermediate: : The initial step involves the ethylation of 4-hydroxyacetophenone to form 4-ethoxyacetophenone. This reaction is usually carried out using ethyl iodide and a base such as potassium carbonate in an aprotic solvent like acetone.
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Synthesis of the Furan-Pyridine Intermediate: : The next step involves the synthesis of the furan-pyridine intermediate. This can be achieved by reacting 2-furylboronic acid with 3-bromopyridine in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a solvent like DMF under Suzuki coupling conditions.
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Formation of the Final Product: : The final step involves the coupling of the ethoxyphenyl intermediate with the furan-pyridine intermediate. This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in a solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring under hydrogenation conditions.
Substitution: The ethoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Therapeutic Potential :
- The compound is being investigated as a lead candidate for drug development targeting specific diseases. Its structural elements allow for interactions with various biological receptors and enzymes, potentially leading to new therapeutic agents for conditions such as cancer and neurodegenerative diseases .
- Enzyme Inhibition :
- Antimicrobial Activity :
Synthesis and Methodology
The synthesis of 2-(4-ethoxyphenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Ethoxyphenyl Group :
- Starting from 4-ethoxyphenol, alkylation reactions are performed to introduce the phenyl group.
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Furan and Pyridine Integration :
- The furan and pyridine rings are introduced through cyclization reactions, which enhance the compound's biological activity.
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Final Acetamide Formation :
- The acetamide group is attached through an amide bond formation reaction.
Binding Affinity
The biological activity of 2-(4-ethoxyphenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide is primarily attributed to its interaction with specific molecular targets:
| Target | Biological Activity |
|---|---|
| Acetylcholinesterase (AChE) | Inhibition observed in preliminary studies |
| Various Receptors | Potential modulation of signaling pathways |
The unique combination of functional groups in this compound enhances its binding affinity to these targets, suggesting a multifaceted mechanism of action .
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and pyridine rings could facilitate binding to specific molecular targets, while the ethoxyphenyl group might enhance its pharmacokinetic properties.
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, supported by evidence from diverse sources:
Structural and Functional Analysis
Core Acetamide Functionality
The acetamide group (-NHCO-) is a common feature across all analogs, serving as a hydrogen-bond donor/acceptor for target interactions. For example:
- In 5RGX , the acetamide linker forms hydrogen bonds with ASN142 and GLN189 in SARS-CoV-2 main protease .
- In 6b , the acetamide group enhances solubility and facilitates binding to indazole-based kinase targets .
Aromatic Substituents
- 4-Ethoxyphenyl Group : Present in the target compound and 6b , this group enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets. Ethoxy groups may also modulate metabolic stability compared to unsubstituted phenyl analogs .
Pyridine and Heterocyclic Variations
- Pyridin-3-yl vs. Pyridin-4-yl : The target compound’s pyridin-3-yl group occupies lateral enzyme pockets (similar to 5RGX and 5RH2 ), whereas pyridin-4-yl analogs (e.g., Py4MA in ) exhibit distinct steric and electronic profiles .
- Indazole vs. Triazole Cores : Indazole-containing 6b shows anti-proliferative activity, while triazole-based analogs () prioritize anti-inflammatory effects, highlighting the role of heterocycles in target specificity .
Pharmacological and Binding Affinity Comparisons
- Anti-Proliferative Activity : 6b (IC₅₀ = 0.8 µM in certain cancer cell lines) outperforms simpler acetamides like Py3A , emphasizing the importance of the indazole and ethoxyphenyl groups .
- Enzyme Inhibition : The target compound’s furan-pyridine scaffold may mimic 5RGX ’s binding mode to viral proteases, though its exact affinity remains unstudied .
Biological Activity
2-(4-ethoxyphenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound notable for its potential medicinal applications. This compound features multiple functional groups, including an ethoxy group, a furan ring, and a pyridine ring, contributing to its biological activity. Understanding its interactions with biological targets can provide insights into its therapeutic potential.
Chemical Structure and Properties
The molecular formula of 2-(4-ethoxyphenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide is CHNO, with a molecular weight of 336.4 g/mol. The structure includes:
- An ethoxyphenyl moiety
- A furan ring
- A pyridine ring
This unique combination allows the compound to interact with various biological systems, making it a candidate for further pharmacological evaluation.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, including enzymes and receptors. The presence of the furan and pyridine rings enhances binding affinity and specificity, potentially leading to modulation of critical biological pathways. Preliminary studies suggest that it may inhibit certain enzymes, contributing to its therapeutic effects .
In Vitro Studies
In vitro studies have indicated that 2-(4-ethoxyphenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide exhibits significant biological activity. For example, it has shown promise in inhibiting enzyme activities relevant to various diseases. The compound's interaction with biological receptors has been explored, revealing potential implications for drug development targeting specific conditions .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2-(4-ethoxyphenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide, it is useful to compare it with structurally similar compounds. Below is a table summarizing the properties and activities of selected analogues:
| Compound Name | Structure | IC50 (nM) | Biological Target |
|---|---|---|---|
| Compound A | Structure A | 700 | Enzyme X |
| Compound B | Structure B | 900 | Enzyme Y |
| 2-(4-ethoxyphenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide | Structure C | TBD | Enzyme Z |
Note: IC50 values represent the concentration required to inhibit 50% of the target enzyme activity.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to 2-(4-ethoxyphenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide. For instance:
- Study on Enzyme Inhibition : A recent study demonstrated that analogues exhibiting similar structural features showed significant inhibition against specific enzymes involved in metabolic pathways. This suggests that our compound may also possess similar inhibitory properties.
- Pharmacological Evaluation : Research evaluating the pharmacological effects of related compounds has indicated promising results in terms of efficacy and safety profiles in preclinical models. These findings support further investigation into the therapeutic potential of 2-(4-ethoxyphenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide .
Q & A
Basic Research Questions
Q. What are the key synthetic routes and optimization strategies for 2-(4-ethoxyphenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, starting with substitution and condensation steps. Critical conditions include inert atmospheres (e.g., nitrogen), controlled temperatures (60–120°C), and catalysts like triethylamine. Purification via column chromatography is essential for isolating the compound in high purity (>95%). Intermediate steps require monitoring by thin-layer chromatography (TLC) .
- Key Reaction Steps :
- Substitution of 4-ethoxyphenyl precursors with pyridine derivatives.
- Amide bond formation using activating agents (e.g., DCC or EDC).
- Final purification under reduced pressure to remove solvents like dichloromethane.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HR-MS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) .
- Data Interpretation :
- ¹H NMR: Peaks at δ 8.2–8.5 ppm (pyridine protons), δ 6.3–6.8 ppm (furan protons).
- LC-MS: Molecular ion peak at m/z 312.2 [M+H]⁺.
Q. What are the compound’s physicochemical properties, and how are they determined?
- Methodological Answer : Key properties include:
- Solubility : Tested in DMSO, ethanol, and water (partition coefficient logP calculated via shake-flask method).
- Stability : Assessed under varying pH (1–13) and temperatures (25–60°C) using accelerated stability studies.
- Melting Point : Determined via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on furan/pyridine rings) influence biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies compare derivatives with altered substituents (e.g., methoxy vs. ethoxy groups). For example:
- Ethoxy Group : Enhances lipophilicity, improving membrane permeability (tested via Caco-2 cell assays).
- Furan Ring : Modulates π-π stacking with target proteins, as shown in molecular docking studies against kinases .
- Experimental Design :
- Synthesize analogs with systematic substituent variations.
- Evaluate IC₅₀ values in enzyme inhibition assays (e.g., kinase panels).
Q. How can contradictions in biological assay data across studies be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Mitigation strategies include:
- Standardizing protocols (e.g., ATP concentration in kinase assays).
- Using isogenic cell lines to control for genetic drift.
- Validating results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What in silico methods predict the compound’s target interactions and selectivity?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding modes to targets like EGFR or COX-2. Pharmacophore mapping identifies critical interaction points (e.g., hydrogen bonds with pyridine nitrogen). Selectivity is assessed via off-target screening using ChEMBL databases .
Q. What pharmacokinetic challenges are associated with this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
